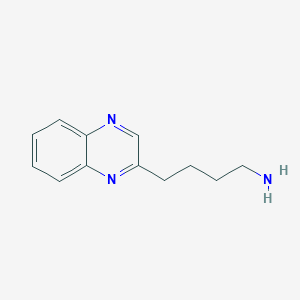![molecular formula C7H4ClNO2S2 B13568670 Thieno[2,3-b]pyridine-2-sulfonyl chloride CAS No. 117612-68-7](/img/structure/B13568670.png)
Thieno[2,3-b]pyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thieno[2,3-b]pyridine-2-sulfonyl chloride is a heterocyclic compound that belongs to the class of thienopyridines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyridine ring, with a sulfonyl chloride functional group attached to the second position of the pyridine ring. Thieno[2,3-b]pyridine derivatives are known for their diverse pharmacological and biological activities, making them valuable in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[2,3-b]pyridine-2-sulfonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thioxopyridine-3-carbonitrile with chlorosulfonic acid, which leads to the formation of the desired sulfonyl chloride derivative . The reaction is usually carried out under controlled temperature conditions to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Thieno[2,3-b]pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Thieno[2,3-b]pyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of thieno[2,3-b]pyridine-2-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity . This reactivity makes it a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxamidine: Known for its use as an enzyme inhibitor.
Thieno[2,3-b]pyridine-2-carboxamide: Explored for its anticancer properties.
Thieno[2,3-b]pyridine-2-sulfonamide: Investigated for its antimicrobial activity.
Uniqueness
Thieno[2,3-b]pyridine-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various biologically active compounds and advanced materials .
Properties
CAS No. |
117612-68-7 |
|---|---|
Molecular Formula |
C7H4ClNO2S2 |
Molecular Weight |
233.7 g/mol |
IUPAC Name |
thieno[2,3-b]pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C7H4ClNO2S2/c8-13(10,11)6-4-5-2-1-3-9-7(5)12-6/h1-4H |
InChI Key |
KMEBXCPJAWYXAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Bromopyridin-3-yl)methyl]piperazine](/img/structure/B13568591.png)
amino}-2-(2,5-difluorophenyl)aceticacid](/img/structure/B13568592.png)
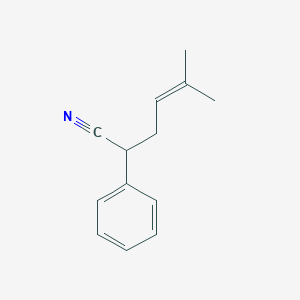
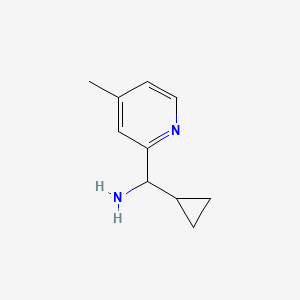
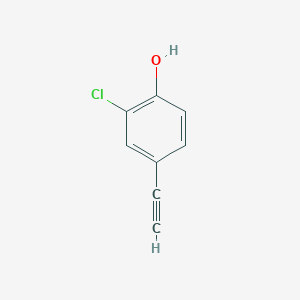

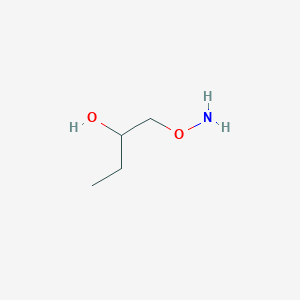
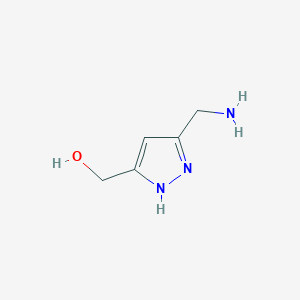
![N-{5-[(E)-2-(4,4-difluorocyclohexyl)ethenyl]-6-methoxypyridin-3-yl}methanesulfonamide](/img/structure/B13568624.png)
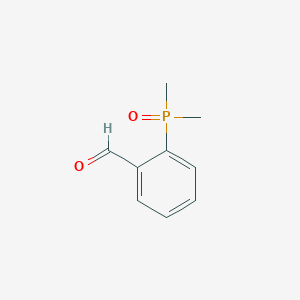
![rac-(1R,3R)-3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B13568633.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
